molecular formula C11H10O3S B12692873 4-Methyl-2-naphthalenesulfonic acid CAS No. 857993-47-6

4-Methyl-2-naphthalenesulfonic acid

Cat. No.: B12692873
CAS No.: 857993-47-6
M. Wt: 222.26 g/mol
InChI Key: KXADICOPIZKQKI-UHFFFAOYSA-N
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Description

4-Methyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, characterized by the presence of a methyl group at the 4-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-naphthalenesulfonic acid typically involves the sulfonation of 4-methylnaphthalene. The process begins with the reaction of 4-methylnaphthalene with concentrated sulfuric acid, which introduces the sulfonic acid group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar sulfonation process. The reaction is conducted in large reactors where 4-methylnaphthalene is continuously fed into a mixture of sulfuric acid. The reaction mixture is then heated and stirred to achieve uniform sulfonation. After the reaction is complete, the product is neutralized, filtered, and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates .

Scientific Research Applications

4-Methyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of surfactants, dispersants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzymatic activity, molecular pathways, and other biological processes .

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: Similar in structure but lacks the methyl group at the 4-position.

    1-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group at the 1-position.

    4-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness: 4-Methyl-2-naphthalenesulfonic acid is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its applications and effectiveness in various chemical processes .

Properties

CAS No.

857993-47-6

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

4-methylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-6-10(15(12,13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,12,13,14)

InChI Key

KXADICOPIZKQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)S(=O)(=O)O

Origin of Product

United States

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